2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine

Medicinal Chemistry ADME Prediction Organosilicon Compounds

2,2-Diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 16522-51-3) is a silicon-containing heterocyclic compound belonging to the benzoxasilepine class, characterized by a bicyclic framework that incorporates silicon, oxygen, and carbon atoms within a seven-membered ring system. The molecule features a tetrahydrobenzoxasilepine core bearing two ethoxy substituents at the silicon center.

Molecular Formula C13H20O3Si
Molecular Weight 252.38 g/mol
CAS No. 16522-51-3
Cat. No. B102178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine
CAS16522-51-3
Molecular FormulaC13H20O3Si
Molecular Weight252.38 g/mol
Structural Identifiers
SMILESCCO[Si]1(CCCC2=CC=CC=C2O1)OCC
InChIInChI=1S/C13H20O3Si/c1-3-14-17(15-4-2)11-7-9-12-8-5-6-10-13(12)16-17/h5-6,8,10H,3-4,7,9,11H2,1-2H3
InChIKeyLRRFYEVAVAPJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 16522-51-3): Core Physicochemical and Structural Baseline for Procurement Decisions


2,2-Diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 16522-51-3) is a silicon-containing heterocyclic compound belonging to the benzoxasilepine class, characterized by a bicyclic framework that incorporates silicon, oxygen, and carbon atoms within a seven-membered ring system . The molecule features a tetrahydrobenzoxasilepine core bearing two ethoxy substituents at the silicon center. Its molecular formula is C₁₃H₂₀O₃Si, with a molecular weight of 252.38 g/mol . The compound exhibits a calculated LogP of 3.02, indicating substantial lipophilicity, and contains 4 rotatable bonds contributing to conformational flexibility [1]. First synthesized and characterized by Andrianov and coworkers in 1962, this compound serves as a foundational scaffold in organosilicon medicinal chemistry and materials science [2].

Why 2,2-Diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 16522-51-3) Cannot Be Casually Substituted with In-Class Analogs


Benzoxasilepine derivatives exhibit pronounced structure-property relationships wherein even minor modifications at the silicon center—such as exchanging methoxy for ethoxy groups—produce quantifiable shifts in lipophilicity, molecular volume, and conformational flexibility . Generic substitution without rigorous characterization risks unintended alterations in membrane permeability, metabolic stability, and overall pharmacokinetic profile. As demonstrated by comparative computational data, the diethoxy variant (LogP 3.02) is significantly more lipophilic than its dimethoxy counterpart (LogP 2.24), a difference that can directly impact biological activity and compound handling [1]. Consequently, procurement of the precise CAS 16522-51-3 compound is essential for maintaining experimental reproducibility and ensuring predictable performance in both biological assays and synthetic applications.

Quantitative Evidence for Selecting 2,2-Diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 16522-51-3) Over Closest Analogs


Elevated Lipophilicity (LogP 3.02) Differentiates Diethoxy Compound from Less Lipophilic Dimethoxy Analog (LogP 2.24)

The 2,2-diethoxy derivative exhibits a calculated octanol-water partition coefficient (LogP) of 3.02 [1], which is substantially higher than the 2.24 LogP value reported for the 2,2-dimethoxy analog (CAS 94158-47-1) [2]. This quantifiable difference reflects the increased hydrocarbon character conferred by the ethyl versus methyl substituents on the silicon center. Higher LogP values are directly associated with enhanced passive membrane permeability and potential central nervous system penetration, critical parameters in drug discovery programs.

Medicinal Chemistry ADME Prediction Organosilicon Compounds

Increased Molecular Volume (252.38 g/mol) and Rotatable Bond Count (4) Versus Dimethoxy Analog (224.33 g/mol; 2 Rotatable Bonds) Influence Conformational Entropy and Pharmacokinetics

The diethoxy compound has a molecular weight of 252.38 g/mol and contains 4 rotatable bonds , whereas the dimethoxy analog (CAS 94158-47-1) has a molecular weight of 224.33 g/mol and only 2 rotatable bonds [1]. The additional ethyl groups increase both molecular volume and conformational degrees of freedom. In drug discovery, higher molecular weight and rotatable bond count can influence oral bioavailability, protein binding, and metabolic clearance.

Pharmacokinetics Molecular Modeling Drug Design

Established Synthetic Route with Literature Precedent Dating to 1962 Provides Reproducibility and Provenance

The synthesis of 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine was first reported by Andrianov and colleagues in 1962 [1]. This foundational work describes the preparation and characterization of the compound, providing a well-documented baseline for synthetic reproducibility. In contrast, many structurally related benzoxasilepine analogs lack this depth of primary literature documentation, introducing uncertainty regarding optimal synthetic conditions and purity profiles.

Synthetic Methodology Chemical Synthesis Reproducibility

Commercial Availability at 98% Purity in Multi-Kilogram Quantities Supports Research and Pilot-Scale Production

Multiple vendors offer 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 16522-51-3) with a certified purity of 98% and packaging options ranging from 1 kg to 10 kg . This contrasts with the more limited availability and smaller scale offerings for analogs such as the 2-ethoxy-2-methyl derivative (CAS 18028-07-4), which is typically only offered in research-grade quantities. Consistent high purity is critical for minimizing impurity-driven artifacts in biological assays and for ensuring reproducible material properties in polymer and materials chemistry.

Chemical Procurement Supply Chain Scale-Up

Optimal Research and Industrial Application Scenarios for 2,2-Diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 16522-51-3) Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Membrane Permeability and CNS Exposure via Enhanced Lipophilicity

Given its LogP of 3.02, this compound is particularly well-suited for lead optimization programs where moderate to high lipophilicity is required for crossing biological barriers, such as the blood-brain barrier [1]. The quantifiable 0.78 LogP increase over the dimethoxy analog directly translates to improved passive diffusion potential, making it a preferred scaffold for central nervous system drug candidates [2].

Organosilicon Materials Science: Precursor for Silicon-Based Nanomaterials and Polymers

The diethoxy groups serve as hydrolyzable moieties, enabling the formation of stable siloxane bonds upon hydrolysis. This reactivity, combined with the compound's documented synthetic accessibility [3], makes it a valuable precursor for the fabrication of silica nanoparticles, hybrid organic-inorganic materials, and functional coatings. The 98% purity and bulk availability ensure consistent polymerization kinetics and material properties .

Chemical Synthesis: Building Block for Benzoxasilepine Library Expansion

The well-established synthetic protocol dating to 1962 [3] provides a reliable foundation for further derivatization. Researchers can confidently employ this compound as a core intermediate for generating diverse benzoxasilepine libraries, leveraging the distinct LogP and molecular volume characteristics to probe structure-activity relationships in biological systems.

Procurement-Scale Research Projects: Pilot Plant and Early Development

For projects that have advanced beyond initial discovery and require gram-to-kilogram quantities of high-purity material, this compound's commercial availability in 1 kg, 5 kg, and 10 kg packaging offers a clear logistical advantage. The 98% purity specification minimizes the need for extensive in-house purification, reducing overall project costs and timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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